molecular formula C14H17BBrF3O3 B1522067 2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 957066-13-6

2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1522067
M. Wt: 380.99 g/mol
InChI Key: CJXUOEJTOXQAMB-UHFFFAOYSA-N
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Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The compound is a boronic ester with a bromomethyl and a trifluoromethoxy group on the phenyl ring .


Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound. It might include the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s structure .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It might include looking at how the compound reacts with different reagents, and what products are formed .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Brominated Flame Retardants in Indoor Environments

A study by Takigami et al. (2009) focused on brominated flame retardants (BFRs) in indoor air and dust samples from homes in Japan. The study identified various polyhalogenated compounds (PHCs), including BFRs, in indoor environments. Although the specific compound 2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was not directly mentioned, the research highlights the prevalence and significance of studying such brominated compounds in indoor air quality assessments and their potential impact on human health. The study found that certain BFRs had concentrations in dust samples that were two orders of magnitude higher than others, indicating the need for careful monitoring of these compounds in indoor environments (Takigami et al., 2009).

Brominated Flame Retardants and Human Exposure

Zhou et al. (2014) conducted a study measuring selected brominated flame retardants (BFRs) in human maternal serum and breast milk. The study aimed to understand the human exposure levels to various BFRs, including the presence and concentration of these compounds in humans. Although the specific compound 2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was not directly mentioned, the research is relevant as it provides insights into the exposure and potential health implications of brominated compounds in human populations. The study confirmed the presence of non-PBDE BFRs in humans and stressed the need for further research to understand the sources, exposure routes, and potential health effects of these compounds (Zhou et al., 2014).

Safety And Hazards

This would involve looking at the compound’s toxicity, its potential for causing harm to the environment, and any precautions that need to be taken when handling it .

Future Directions

This would involve looking at potential future uses for the compound. It might include looking at whether the compound has potential as a drug, a pesticide, or a material .

properties

IUPAC Name

2-[2-(bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BBrF3O3/c1-12(2)13(3,4)22-15(21-12)11-6-5-10(7-9(11)8-16)20-14(17,18)19/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXUOEJTOXQAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BBrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660293
Record name 2-[2-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

957066-13-6
Record name 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957066-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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